N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- Position 3: A phenyl group.
- Position 2: A sulfanylacetamide moiety substituted with a 2,4-dimethoxyphenyl group.
- Position 4: A ketone oxygen.
The thieno[3,2-d]pyrimidine scaffold is known for its pharmacological versatility, with modifications at positions 2, 3, and 4 influencing target selectivity and potency. The 2,4-dimethoxyphenyl substituent likely enhances electronic and steric interactions with biological targets, while the sulfanylacetamide linker may improve solubility and binding affinity .
Properties
CAS No. |
6197-77-9 |
|---|---|
Molecular Formula |
C22H19N3O4S2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-28-15-8-9-16(18(12-15)29-2)23-19(26)13-31-22-24-17-10-11-30-20(17)21(27)25(22)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,23,26) |
InChI Key |
KHQXJJJSWVWDLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to varied biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Findings :
Substituent Effects on Kinase Inhibition :
- The trifluoromethylbenzothiazole group in Compound 18 (CK1 inhibitor) improves kinase selectivity compared to the 2,4-dimethoxyphenyl group in the target compound .
- Methyl or chloro substituents (e.g., Compound 15 ) may enhance steric interactions with hydrophobic kinase pockets .
Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compound 8) with smaller thioether groups (e.g., cyclohexylthio) show potent COX-2 inhibition, suggesting the target compound’s phenyl group may reduce anti-inflammatory efficacy .
Solubility and Bioavailability :
- Sulfanylacetamide linkers with polar groups (e.g., methoxy in the target compound) likely improve aqueous solubility compared to purely aromatic substituents .
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